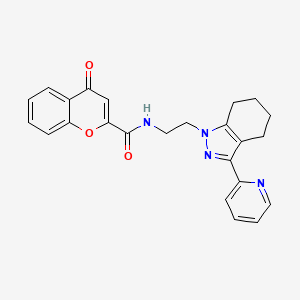

4-oxo-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-4H-chromene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-oxo-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C24H22N4O3 and its molecular weight is 414.465. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Synthesis

- The compound has been involved in reactions forming diverse heterocyclic compounds. For instance, it reacts to form 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones and 6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2Н,4Н)-diones, showcasing its versatility in chemical synthesis (Vetyugova et al., 2018).

Structural Analysis and Crystallization Studies

- Research on derivatives of this compound has contributed to understanding their crystallization and structure. For example, studies have shown how different polymorphs of similar compounds crystallize in various space groups, aiding in the understanding of molecular conformation and structure (Reis et al., 2013).

Development of Sensitive Fluorescent Probes

- The compound has been utilized in the synthesis of fluorescent probes, demonstrating its potential in the detection of ions like Cu2+. This application is significant in both environmental and biological contexts, where sensitive detection methods are crucial (Zhou Peng, 2010).

Creation of Bioactive Molecules

- The compound's framework serves as a basis for creating molecules with biological activity. It has been used in synthesizing various derivatives with potential antibacterial and antifungal properties, showcasing its relevance in pharmaceutical research (Nikalje et al., 2017).

Synthesis of Heterocyclic Derivatives

- Its structure is a key component in synthesizing novel heterocyclic derivatives. These derivatives are important in the development of new pharmaceuticals and materials with unique properties (Mottaghinejad & Alibakhshi, 2018).

Polyamide Material Development

- In material science, derivatives of this compound have been used in synthesizing aromatic polyamides with photosensitive coumarin groups. These materials have potential applications in advanced material design due to their unique properties (Nechifor, 2009).

Mechanism of Action

Target of Action

The compound, 4-oxo-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-4H-chromene-2-carboxamide, primarily targets the Mitogen-Activated Protein Kinase 14 (MAPK14 or p38α) . MAPK14 is a serine-threonine protein kinase that can be activated by extracellular stimuli and affects major disease processes .

Mode of Action

The compound acts as an inhibitor of p38α . It interacts with the active site of the kinase, preventing the phosphorylation of downstream targets. This inhibition disrupts the normal signaling pathways, leading to changes in cellular functions .

Biochemical Pathways

The primary pathway affected by this compound is the p38 MAPK pathway . This pathway regulates cell cycle progression and cellular programs for cell survival and differentiation at different transition points via transcription-dependent mechanisms . Inhibition of p38α disrupts these processes, potentially leading to cell cycle arrest and apoptosis .

Result of Action

The inhibition of p38α by this compound can lead to cell cycle arrest, promoting DNA repair, and possibly leading to apoptotic resistance of cancer cells . This can result in the reduction of tumor growth and proliferation .

properties

IUPAC Name |

4-oxo-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]chromene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3/c29-20-15-22(31-21-11-4-2-8-17(20)21)24(30)26-13-14-28-19-10-3-1-7-16(19)23(27-28)18-9-5-6-12-25-18/h2,4-6,8-9,11-12,15H,1,3,7,10,13-14H2,(H,26,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCSOKDSUZDHOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3)C5=CC=CC=N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2377182.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2377184.png)

![1-[(2,4-dichlorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2377189.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-chloro-4-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B2377191.png)

![Methyl 1-allyl-2'-amino-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2377192.png)

![6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2377194.png)

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2377195.png)

![3-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2377199.png)

![N-(2,4-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2377203.png)